(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Description
Structural Characterization and Nomenclature of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for chiral amino alcohols with fluorinated aromatic substituents. The primary name this compound indicates several critical structural features that define its chemical identity. The (1R) designation specifies the absolute stereochemical configuration at the chiral carbon center bearing the hydroxyl group, following the Cahn-Ingold-Prelog priority rules where the trifluoromethoxy-substituted phenyl group takes precedence over the aminomethyl substituent.
The molecular framework consists of a phenylethanol backbone with a trifluoromethoxy group positioned para to the ethanol chain and an amino group located at the terminal carbon position. The systematic name breaks down into distinct components: the "2-amino" portion identifies the primary amine functionality attached to carbon-2 of the ethanol chain, while "1-[4-(trifluoromethoxy)phenyl]" specifies the aromatic ring attachment point and the para-positioned trifluoromethoxy substituent. The "ethan-1-ol" suffix indicates the two-carbon alcohol chain with the hydroxyl group at the primary position.
| Nomenclature Component | Chemical Significance | Structural Impact |
|---|---|---|
| (1R) | Absolute stereochemical configuration | Defines three-dimensional spatial arrangement |
| 2-amino | Primary amine at position 2 | Provides basic functionality and hydrogen bonding capability |
| 4-(trifluoromethoxy)phenyl | Para-substituted aromatic ring | Introduces electron-withdrawing effects and lipophilicity |
| ethan-1-ol | Two-carbon alcohol chain | Establishes the backbone structure with hydroxyl functionality |
Alternative nomenclature systems recognize this compound through various synonyms including 2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol and the more descriptive α-(aminomethyl)-4-(trifluoromethoxy)benzenemethanol. The Chemical Abstracts Service registry number provides a unique identifier for database searches and regulatory documentation, with the racemic mixture assigned CAS number 1038262-63-3.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits characteristic features of substituted phenylethanol derivatives with additional complexity introduced by the trifluoromethoxy group. The molecular formula C₉H₁₀F₃NO₂ with a molecular weight of 221.18 grams per mole reflects the compact yet functionally diverse structure. The compound adopts conformations influenced by intramolecular interactions between the amino group, hydroxyl functionality, and the electron-deficient aromatic system.
The benzene ring maintains its planar geometry with the trifluoromethoxy substituent extending perpendicular to the aromatic plane due to the tetrahedral geometry around the oxygen-carbon bond. The trifluoromethoxy group introduces significant steric bulk and electronic effects that influence the overall molecular shape and intermolecular interactions. The ethanolamine side chain demonstrates conformational flexibility around the C-C bond, with preferred orientations determined by intramolecular hydrogen bonding between the amino and hydroxyl groups.
X-ray Diffraction Studies
Comprehensive X-ray diffraction studies specifically examining the crystal structure of this compound are not extensively documented in the available literature sources. The crystallographic analysis of related trifluoromethoxy-substituted compounds suggests that these systems typically form hydrogen-bonded networks in the solid state, with the amino and hydroxyl functionalities serving as both donors and acceptors in intermolecular interactions. The trifluoromethoxy group's electron-withdrawing nature influences the aromatic ring's electron density distribution, which would be reflected in bond length variations and intermolecular packing arrangements.
The absence of specific crystallographic data for this exact stereoisomer indicates a gap in the current structural database that would benefit from future investigation. Single-crystal X-ray diffraction would provide definitive information about bond lengths, bond angles, and solid-state packing arrangements that govern the compound's physical properties and potential polymorphic behavior.
Electronic Structure Analysis
The electronic structure of this compound reflects the interplay between electron-donating amino and hydroxyl groups and the strongly electron-withdrawing trifluoromethoxy substituent. This electronic asymmetry creates a molecular dipole moment and influences reactivity patterns throughout the structure. The aromatic ring system experiences significant electronic perturbation from the para-positioned trifluoromethoxy group, which withdraws electron density through both inductive and resonance effects.
The amino group contributes electron density to the overall system while serving as a site for potential protonation under physiological conditions. The hydroxyl functionality provides additional hydrogen bonding capability and can participate in various chemical transformations. The three-dimensional arrangement of these functional groups, defined by the (1R) stereochemical configuration, creates specific spatial relationships that influence molecular recognition and biological activity patterns.
Density Functional Theory Calculations
Density Functional Theory calculations for this compound would provide detailed insights into electronic structure, molecular orbital composition, and charge distribution patterns. These computational studies typically employ functionals such as B3LYP or M06-2X with appropriate basis sets to achieve reliable results for fluorinated organic compounds. The calculations would reveal how the trifluoromethoxy group affects the aromatic ring's electron density and how this electronic perturbation propagates to the ethanolamine side chain.
The electron-withdrawing nature of the trifluoromethoxy group significantly influences the frontier molecular orbitals, with implications for chemical reactivity and spectroscopic properties. Density Functional Theory optimization would determine the most stable gas-phase geometry and provide vibrational frequencies for infrared spectroscopic identification. Natural bond orbital analysis would quantify charge transfer between different molecular fragments and identify key intramolecular interactions.
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap Characterization
The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap represents a fundamental electronic property that influences optical absorption, chemical reactivity, and electron transfer processes. For this compound, this energy gap would be significantly affected by the electron-withdrawing trifluoromethoxy substituent, which typically increases the gap by stabilizing the Highest Occupied Molecular Orbital energy levels while raising the Lowest Unoccupied Molecular Orbital energies.
The computational determination of this energy gap requires high-level theoretical methods to account for the complex electronic effects of fluorine substitution and the extended conjugation system. Time-dependent Density Functional Theory calculations would provide accurate excited state energies and oscillator strengths for electronic transitions, enabling prediction of ultraviolet-visible absorption spectra and photochemical behavior. The energy gap characterization would also inform understanding of the compound's stability toward oxidation and reduction processes, with implications for storage conditions and chemical compatibility.
| Electronic Property | Computational Method | Expected Influence of Trifluoromethoxy Group |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Density Functional Theory | Stabilization due to electron withdrawal |
| Lowest Unoccupied Molecular Orbital Energy | Time-dependent Density Functional Theory | Elevation relative to unsubstituted analogs |
| Energy Gap | High-level ab initio methods | Increased gap compared to electron-rich substituents |
| Dipole Moment | Density Functional Theory | Enhanced polarity from asymmetric substitution |
Properties
IUPAC Name |
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oximation and Catalytic Reduction
A foundational method for synthesizing chiral amino alcohols involves the oximation of ketone precursors followed by stereoselective reduction. For (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, this process begins with the reaction of 1-[4-(trifluoromethoxy)phenyl]-1-hydroxy-2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The oxime intermediate is subsequently reduced using a nickel-aluminum (Ni-Al) catalyst under controlled conditions to yield the desired amino alcohol.
Key Reaction Conditions
-
Oximation : Conducted in a solvent system of di-n-butyl ether and water at 0–30°C for 12–24 hours, achieving >95% conversion.
-
Reduction : The oxime is hydrogenated using a Raney Ni-Al catalyst in ethanol at 50–60°C and 3–5 bar hydrogen pressure, yielding the crude amino alcohol with a diastereomeric excess (d.e.) of 85–90%.
The stereochemical outcome is influenced by the catalyst’s surface geometry and reaction temperature. For instance, lower temperatures (0–10°C) favor the formation of the (1R)-isomer by slowing competing side reactions.
Resolution via Diastereomeric Salt Formation
To enhance enantiopurity, the crude product is often resolved using chiral acids. A patent by details the formation of diastereomeric salts by treating the racemic mixture with (1S)-camphorsulfonic acid in methanol. The (1R)-enantiomer preferentially crystallizes, achieving an enantiomeric excess (e.e.) of 98–99% after recrystallization.
Purification Parameters
Biocatalytic Approaches
Enzymatic Asymmetric Reduction
Recent advances in biocatalysis offer a sustainable alternative to traditional methods. The enzyme-mediated reduction of prochiral ketones using alcohol dehydrogenases (ADHs) has been successfully applied to synthesize (1R)-configured amino alcohols. For example, an ADH from Rhodococcus erythropolis selectively reduces 1-[4-(trifluoromethoxy)phenyl]-2-nitroethanone to the corresponding (R)-alcohol, which is subsequently aminated via a transaminase.
Process Overview
-
Reduction : 50 mM ketone substrate, 2 mM NADPH, and 10 mg/mL ADH in phosphate buffer (pH 7.0) at 30°C for 24 hours.
-
Amination : The alcohol intermediate is reacted with 100 mM ammonium chloride and 5 mg/mL ω-transaminase in the same buffer, yielding the (1R)-amino alcohol with 94% e.e. and 80% overall yield.
Solvent and Base Optimization in Purification
Extraction Protocols
Post-synthesis purification is critical for removing residual catalysts and by-products. Patents and recommend using 1,2-dichloroethane or toluene for extracting the free base from aqueous layers. For example:
Chromatographic Resolution
High-performance liquid chromatography (HPLC) is employed to validate enantiopurity. A method from uses a Discovery C-18 column (150 × 3.9 mm, 5 μm) with a mobile phase comprising tetramethylammonium hydroxide, ortho-phosphoric acid, methanol, and tetrahydrofuran (956:40:4 v/v). At a flow rate of 1 mL/min and UV detection at 210 nm, the (1R)-enantiomer elutes at 8.2 minutes, well-separated from its (1S)-counterpart (resolution ≥ 2.0).
Comparative Analysis of Methods
| Method | Yield | e.e. | Key Advantages | Limitations |
|---|---|---|---|---|
| Ni-Al Catalytic Reduction | 70–75% | 98–99% | Scalable, minimal equipment requirements | Requires toxic solvents (1,2-DCE) |
| Biocatalytic Cascade | 80% | 99.9% | Green chemistry, high stereoselectivity | Enzyme cost and stability issues |
| Diastereomeric Resolution | 65–70% | 99% | High purity, no specialized catalysts | Low yield due to recrystallization steps |
Industrial-Scale Considerations
Cost-Efficiency of Chemical vs. Biocatalytic Routes
While the Ni-Al reduction method is cost-effective for large-scale production (~$150/kg), biocatalytic routes remain niche due to enzyme production costs (~$500/kg). However, advances in immobilized enzymes and continuous flow systems could narrow this gap.
Chemical Reactions Analysis
Types of Reactions: (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
One of the primary applications of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is in the development of pharmaceuticals. Its structural characteristics make it a candidate for synthesizing various biologically active compounds. The trifluoromethoxy group enhances lipophilicity, potentially improving the pharmacokinetic properties of drug candidates.
Case Studies
- Antidepressant Activity : Research indicates that derivatives of amino alcohols exhibit antidepressant effects by modulating neurotransmitter systems. This compound could be explored for similar activities in preclinical studies.
- Chiral Drug Synthesis : The compound can serve as a chiral building block in the synthesis of enantiomerically pure drugs, such as β-amino alcohols which are critical in drug development for conditions like hypertension and asthma.
Material Science
Nonlinear Optical Materials
The unique electronic properties imparted by the trifluoromethoxy group allow this compound to be utilized in the field of nonlinear optics. It can be used as a monomer in the synthesis of polymers that exhibit nonlinear optical properties, making them suitable for applications in photonics and optoelectronics.
Applications in Coatings and Polymers
The compound's ability to enhance adhesion and durability makes it valuable in formulating advanced coatings and polymer blends. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical properties.
Synthetic Intermediate
Building Block for Organic Synthesis
As a versatile synthetic intermediate, this compound can facilitate the construction of complex organic molecules. It can participate in various reactions such as:
- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, allowing for further functionalization.
- Reduction Reactions : It can be reduced to yield alcohols or amines that are pivotal in synthesizing other organic compounds.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The chiral center at the ethan-1-ol moiety allows for stereospecific interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The trifluoromethoxy group (-OCF₃) in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethylthio (-SCF₃) : The -SCF₃ group (as in ) is more lipophilic and electron-withdrawing than -OCF₃, which may improve blood-brain barrier penetration in drug candidates.
- Fluorine Positioning : Difluoro-substituted analogs (e.g., ) exhibit positional isomerism effects, where para-substitution (as in the target compound) often enhances steric and electronic interactions with biological targets.
Spectroscopic and Physicochemical Properties
- NMR Trends : The trifluoromethoxy group in the target compound would likely produce distinct ¹H and ¹³C NMR signals. For example, in compound S3 (), the aldehyde proton resonates at δ 9.74 ppm, while the trifluoromethoxy-substituted aromatic protons appear at δ 7.16–7.24 ppm . Similar shifts are expected in the target compound.
Biological Activity
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology. This detailed article explores its structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 221.18 g/mol. The presence of the trifluoromethoxy group significantly influences its chemical reactivity and biological properties, enhancing its metabolic stability and bioavailability compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 221.18 g/mol |
| CAS Number | 1568041-73-5 |
| Chiral Center | Yes |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. Common methods include:
- Biocatalytic Reduction : Utilizes recombinant Escherichia coli cells to achieve high enantioselectivity and yield.
- Chemical Catalysis : Involves traditional chemical reagents and conditions to produce the desired compound .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethoxy group enhances binding affinity and selectivity, allowing for stereospecific interactions that can modulate the activity of target molecules .
Pharmacological Potential
Research indicates that this compound may serve as a precursor for developing drugs targeting specific receptors involved in various diseases. Its unique structural features make it a valuable candidate in medicinal chemistry. Studies have shown that compounds containing trifluoromethyl groups often exhibit improved pharmacological profiles, such as increased potency and reduced toxicity .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antidepressant Activity : A study indicated that related compounds with trifluoromethyl substitutions showed enhanced serotonin uptake inhibition, suggesting potential antidepressant properties .
- Anticancer Properties : Research has demonstrated that trifluoromethyl-containing compounds can enhance anticancer activity through improved interactions with cancer-related targets .
- Neuroprotective Effects : Investigations into neuroprotective effects have suggested that this compound may influence pathways related to neurodegenerative diseases, although further studies are required to confirm these findings.
Q & A
Basic: What are the optimal synthetic routes for (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol?
Methodological Answer:
The synthesis typically involves asymmetric reduction or chiral resolution. Key steps include:
- Chiral starting materials : Use of (R)-configured precursors to ensure stereochemical fidelity.
- Reductive amination : Reaction of 4-(trifluoromethoxy)benzaldehyde with nitroethane derivatives, followed by catalytic hydrogenation to introduce the amine group .
- Enantiomeric enrichment : Techniques like chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to achieve >99% enantiomeric excess .
Critical parameters: Solvent polarity (e.g., THF or methanol), temperature control (0–25°C), and catalyst selection (e.g., Ru-BINAP complexes for asymmetric hydrogenation) .
Basic: How is the compound characterized for purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹⁹F NMR confirm regiochemistry and trifluoromethoxy group integrity. For example, the CF₃O group shows a distinct ¹⁹F signal at δ -58 to -62 ppm .
- Mass spectrometry (HRMS) : Validates molecular formula (C₉H₁₀F₃NO₂) with <2 ppm error.
- Chiral analysis : Use of Chiralpak AD-H columns (heptane:IPA gradient) to resolve enantiomers .
- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
Advanced: How does the trifluoromethoxy group influence metabolic stability compared to methoxy analogs?
Methodological Answer:
The CF₃O group enhances metabolic stability by:
- Electron-withdrawing effects : Reduces oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4), as shown in comparative microsomal assays (t₁/₂ increased by 3-fold vs. methoxy analogs) .
- Lipophilicity : LogP increases by ~0.5 units (measured via shake-flask method), improving membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .
- In vivo studies : Radiolabeled tracking in rodents shows prolonged plasma half-life (t₁/₂ = 8.2 h vs. 2.5 h for methoxy analog) .
Advanced: What strategies address low enantiomeric purity during scale-up synthesis?
Methodological Answer:
- Dynamic kinetic resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution to achieve >95% yield and ee .
- Crystallization-induced asymmetric transformation (CIAT) : Utilizes chiral counterions (e.g., L-tartaric acid) to bias crystallization toward the desired enantiomer .
- Process optimization : Adjusting reaction stoichiometry (e.g., 1.2 eq. of reducing agent) and solvent (neat conditions vs. aqueous) to minimize epimerization .
Advanced: How to resolve contradictions in reported receptor binding affinities across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor kinetics. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .
- Receptor subtypes : Differentiate α₁ vs. α₂ adrenergic receptor assays via selective antagonists (e.g., prazosin for α₁).
- Data normalization : Use internal controls (e.g., propranolol for β-adrenergic studies) to correct for batch-to-batch variability .
Advanced: What are key considerations in designing biological activity assays for this compound?
Methodological Answer:
- Target selection : Prioritize receptors with structural homology to known targets (e.g., trace amine-associated receptors, TAAR1) .
- Cell-based assays : Use HEK-293 cells transfected with TAAR1-GFP constructs for real-time calcium flux measurements (Fluo-4 AM dye) .
- Negative controls : Include enantiomer (1S)-isomer to isolate stereospecific effects .
- Dose-response curves : Use 10-point dilution series (1 nM–100 μM) to calculate EC₅₀/IC₅₀ with Hill slope validation .
Advanced: Which computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to TAAR1 (PDB: 6N4A) with flexible side-chain sampling .
- MD simulations (GROMACS) : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
- Free energy calculations (MM/PBSA) : Estimate ΔG binding, correlating with experimental IC₅₀ values (R² >0.85) .
Basic: What are common impurities in the synthesis, and how are they analyzed?
Methodological Answer:
- By-products :
- Diastereomers : Formed during incomplete chiral resolution (detected via chiral HPLC) .
- Nitro intermediates : Residual nitro compounds from incomplete reduction (monitored by TLC, Rf = 0.3 in EtOAc/hexane 1:1) .
- Quantification : UPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities .
Advanced: How does stereochemistry impact bioactivity in in vivo models?
Methodological Answer:
- Pharmacokinetics : (1R)-isomer shows 2.3-fold higher AUC in rat plasma vs. (1S)-isomer due to reduced hepatic clearance .
- Receptor selectivity : (1R)-isomer binds TAAR1 with Ki = 12 nM, while (1S)-isomer exhibits >10-fold lower affinity .
- Behavioral assays : (1R)-isomer reduces immobility time in forced-swim tests (p <0.01 vs. control), suggesting antidepressant-like effects .
Advanced: What in vitro models assess blood-brain barrier (BBB) penetration?
Methodological Answer:
- PAMPA-BBB assay : Predict passive diffusion (Pe >4.0 × 10⁻⁶ cm/s indicates high BBB permeability) .
- MDCK-MDR1 cells : Measure active transport (efflux ratio <2.5 suggests minimal P-gp interaction) .
- Tissue distribution studies : Radiolabeled compound tracking in rodents (brain:plasma ratio >0.5 at 2 h post-dose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
